molecular formula C16H17NO2 B12516255 N-(5-methoxy-2-methylphenyl)-2-methylbenzamide CAS No. 712298-98-1

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide

Cat. No.: B12516255
CAS No.: 712298-98-1
M. Wt: 255.31 g/mol
InChI Key: RPVUVZMCGNYSBU-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-Methylphenyl)-2-Methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a 5-methoxy-2-methylphenyl substituent. Benzamides are widely studied for their roles in organic synthesis, catalysis (e.g., C-H bond functionalization), and pharmacology (e.g., neuroleptics, receptor antagonists) .

Properties

CAS No.

712298-98-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-6-4-5-7-14(11)16(18)17-15-10-13(19-3)9-8-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

RPVUVZMCGNYSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-methylphenyl)-2-methylbenzamide typically involves the reaction of 5-methoxy-2-methylaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(5-hydroxy-2-methylphenyl)-2-methylbenzamide.

    Reduction: Formation of N-(5-methoxy-2-methylphenyl)-2-methylbenzylamine.

    Substitution: Formation of N-(5-halogen-2-methylphenyl)-2-methylbenzamide.

Scientific Research Applications

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Methoxy groups (e.g., in YM-09151-2) enhance electronic effects and solubility, while methyl groups (e.g., in anthraquinone-linked benzamides) influence steric hindrance and directing group efficacy .
  • Synthesis Efficiency: Acid chloride-based methods (e.g., 94% yield for anthraquinone benzamide) outperform coupling-agent approaches (24% yield in similar cases) .

Functional and Catalytic Comparisons

  • N,O-Bidentate Directing Groups : Compounds like N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide utilize N,O-bidentate groups to stabilize metal complexes, enabling selective γ-C-H bond activation in catalysis. The target compound’s methoxy group may similarly coordinate metals .
  • Pharmacological Activity : Tolvaptan (2-methylbenzamide derivative) and YM-09151-2 demonstrate how substituent positioning (e.g., chloro, methoxy) correlates with receptor binding and potency .

Spectroscopic and Structural Characterization

  • Common Techniques : NMR (1H, 13C), IR, GC-MS, and X-ray crystallography (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are standard for confirming benzamide structures .
  • Structural Insights: Anthraquinone-linked benzamides form planar, conjugated systems, while neuroleptic benzamides adopt non-planar conformations due to bulky substituents .

Biological Activity

N-(5-Methoxy-2-methylphenyl)-2-methylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-methoxy-2-methylphenol with 2-methylbenzoyl chloride. The structural formula can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a methoxy group and two methyl groups that may influence its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM)
Compound AMDA-MB-231 (Breast)0.126
Compound BK562 (Leukemia)1.42
Compound CHeLa (Cervical)4.56

These compounds often induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer progression, such as the EGFR signaling pathway .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial potential. Similar benzamide derivatives have demonstrated activity against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.21 µM, indicating strong antibacterial properties .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound forms hydrogen bonds with critical residues in the active site of DNA gyrase, a target for many antibacterial agents.
  • Receptor Binding : Similar compounds have shown affinity for various receptors, potentially modulating their activity and leading to therapeutic effects.

Study on Anticancer Activity

In a study evaluating the anticancer effects of related compounds, it was found that treatment with specific derivatives resulted in:

  • Significant reduction in cell viability in cancer cell lines.
  • Induction of apoptosis through caspase activation .

Antimicrobial Efficacy

Another study highlighted the effectiveness of benzamide derivatives against resistant bacterial strains. The structural modifications enhanced their binding affinity and stability, resulting in improved antimicrobial activity .

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